4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3S/c24-18-8-3-5-16(13-18)15-28-23-22-14-21(26-27(22)12-11-25-23)20-10-4-7-17-6-1-2-9-19(17)20/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPUUEZXPWXSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylthio and naphthyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Aromatic Groups : The 1-naphthyl group in the target compound increases steric bulk and lipophilicity compared to phenyl or methoxyphenyl substituents (e.g., ). This may enhance membrane permeability but reduce solubility .
- Halogenation: The 3-chlorobenzylthio group offers metabolic resistance compared to 3-fluoro () or non-halogenated analogs (). Chlorine’s electron-withdrawing effects may also strengthen target binding via halogen bonds .
- Sulfur Linkage : The benzylthio group in the target compound and analogs () provides stability over oxygen-based linkages, as seen in ether-containing derivatives () .
Physicochemical Properties
- Lipophilicity : The target compound’s predicted logP (~5.0) exceeds analogs like 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (logP = 4.23) due to the 1-naphthyl group .
- Solubility : Bulky aromatic substituents reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrazine core linked to a 3-chlorobenzylthio group and a naphthyl moiety. This unique structural arrangement is believed to contribute significantly to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyrazolo Core : Cyclization reactions using hydrazines and diketones.
- Introduction of Substituents : Nucleophilic substitution for the 3-chlorobenzylthio group and cross-coupling reactions for the naphthyl group.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. For instance:
- In vitro tests showed that some pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as to against various pathogens, indicating strong antibacterial properties .
Antitumor Activity
The compound has also been investigated for its anticancer potential. Research indicates:
- It may act as a kinase inhibitor, interfering with signaling pathways that promote cell growth and proliferation.
- The mechanism involves apoptosis induction through caspase activation (caspase 3/7), suppression of NF-κB expression, and promotion of pro-apoptotic factors such as p53 and Bax .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling.
- Receptor Interaction : It can bind to various receptors, altering their function and leading to downstream effects such as apoptosis or cell cycle arrest.
Comparative Studies
To better understand the uniqueness of this compound, it can be compared with other pyrazolo derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Antitumor |
| 4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine | Structure | Varies based on thienyl substitution |
| Pyrazolo[4,3-d]pyrimidine analogs | Structure | Different biological profiles due to structural variations |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of several pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the significant biofilm inhibition exhibited by these compounds .
- Anticancer Mechanisms : Research focused on the anticancer properties of pyrazolo derivatives demonstrated that certain compounds induced apoptosis in breast cancer cell lines more effectively than traditional chemotherapeutics like cisplatin .
Q & A
Q. Critical Considerations :
- Use X-ray crystallography to confirm regioselectivity (e.g., single-crystal analysis of phenylhydrazone derivatives) .
- Avoid solvents for faster kinetics and higher yields in carbene insertion reactions .
How do electron-withdrawing substituents influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives?
Mechanistic Insights
Substituents alter C–H acidity and reaction kinetics:
-
pKa modulation : Calculated pKa values (via tools like allchemy.net ) show electron-withdrawing groups (e.g., Cl, CN) lower pKa at position 7 (DMSO), enhancing deprotonation and carbene insertion .
-
Reactivity trends :
Substituent pKa (DMSO) Reaction Temperature Yield 4-Cl 33 70–90°C 90% 4-CN 28 Room temperature 50% 4-OCH₃ 35 70°C (2 days) 58%
Methodological Tip : Prioritize substituents with strong electron-withdrawing effects for room-temperature reactions .
How can regioselectivity be controlled during functionalization of position 7 in pyrazolo[1,5-a]pyrazines?
Advanced Experimental Design
Regioselectivity is governed by:
- Acidity-driven insertion : Despite identical pKa values at positions 3 and 7 in some derivatives (e.g., 2a), carbene insertion occurs exclusively at position 7 due to steric and electronic factors .
- Crystallographic validation : X-ray diffraction of intermediates (e.g., aminal 3f) confirms insertion at position 7, ruling out competing pathways .
- Substituent positioning : Bulky groups at position 4 direct reactivity to position 7 by steric hindrance .
Q. Case Study :
- Compound 2a (4-Cl) reacts at 70–90°C with no detectable regioisomers. Crystallography of derivative 6a confirms exclusive 7-functionalization .
What computational methods are used to predict reactivity and pKa of pyrazolo[1,5-a]pyrazine derivatives?
Q. Methodological Framework
- pKa prediction : Use web-based tools (e.g., allchemy.net ) with DMSO as the solvent for accuracy. Compare calculated vs. experimental values to refine models .
- Reactivity modeling :
Q. Validation :
- Correlate computed pKa with reaction yields (e.g., lower pKa → higher yields at milder conditions) .
How to resolve discrepancies between predicted and observed reaction sites in pyrazolo[1,5-a]pyrazine functionalization?
Q. Data Contradiction Analysis
- Scenario : Calculations suggest identical pKa at positions 3 and 7 in 2a , but only position 7 reacts.
- Resolution :
- Experimental validation : Synthesize and characterize all potential regioisomers via NMR/X-ray .
- Mechanistic probing : Conduct kinetic isotope effect (KIE) studies to confirm deprotonation as the rate-limiting step .
- Steric analysis : Molecular modeling reveals steric hindrance at position 3 prevents carbene access .
Recommendation : Combine computational and crystallographic data to refine predictive models .
What strategies evaluate the potential biological activity of novel pyrazolo[1,5-a]pyrazine derivatives?
Q. Advanced Biological Profiling
- In vitro assays : Screen for kinase inhibition (e.g., HEPG2-1 liver carcinoma cells) using derivatives like pyrazolo[1,5-a]pyrimidines (IC₅₀ = 2.70 µM) .
- Targeted modifications : Introduce pharmacophores (e.g., trifluoromethyl, thiophenyl) to enhance binding to receptors like adenosine A2a .
- ADMET profiling : Use HPLC-MS to assess metabolic stability and solubility .
Q. Key Pathway :
Synthesize derivatives with varied substituents.
Test cytotoxicity and receptor binding affinity.
Optimize lead compounds via SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
